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Compound of Interest

Compound Name: 2-Cyanobenzaldehyde

Cat. No.: B126161 Get Quote

An In-depth Exploration of the Discovery, Synthesis, and Application of a Versatile Aromatic

Building Block for Researchers, Scientists, and Drug Development Professionals.

Abstract
2-Formylbenzonitrile, also known as 2-cyanobenzaldehyde, is a bifunctional aromatic

compound that has emerged as a critical building block in modern organic synthesis. Its unique

combination of a reactive aldehyde and a versatile nitrile group on a benzene ring allows for

the construction of complex heterocyclic scaffolds, which are prevalent in numerous biologically

active molecules and pharmaceutical agents. This technical guide provides a comprehensive

overview of the history, synthesis, and diverse applications of 2-formylbenzonitrile, with a

particular focus on its role in the development of novel therapeutics. Detailed experimental

protocols for key synthetic transformations and a summary of quantitative data are presented to

serve as a valuable resource for researchers in the field.

Discovery and History
While the precise first synthesis of 2-formylbenzonitrile is not readily available in contemporary

chemical literature databases, its emergence as a valuable synthetic intermediate is intrinsically

linked to the development of fundamental organic reactions in the late 19th and early 20th

centuries. The historical context of its utility is rooted in the advancements of aromatic

chemistry, particularly the introduction of the formyl and cyano functionalities onto a benzene

ring.
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Key historical developments that laid the groundwork for the synthesis and application of

compounds like 2-formylbenzonitrile include:

Aromatic Formylation: The Gattermann-Koch reaction, first described in 1897, provided a

method for the direct formylation of aromatic compounds, a crucial step in synthesizing

aromatic aldehydes.

Nitrile Synthesis: The Letts nitrile synthesis, discovered in 1872, established a method for

preparing aromatic nitriles from carboxylic acids.

The significance of 2-formylbenzonitrile grew as chemists recognized its potential in cascade

reactions, where the dual functionality could be exploited to rapidly build molecular complexity.

Today, it is a commercially available and widely used reagent in both academic and industrial

research.

Physicochemical Properties
A summary of the key physicochemical properties of 2-formylbenzonitrile is provided in the

table below.
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Property Value

IUPAC Name 2-formylbenzonitrile[1]

Synonyms
2-Cyanobenzaldehyde, o-

Cyanobenzaldehyde[1]

CAS Number 7468-67-9[1]

Molecular Formula C₈H₅NO[1]

Molecular Weight 131.13 g/mol [1]

Appearance White to off-white crystalline solid

Melting Point 103-105 °C

Boiling Point
Decomposes before boiling at atmospheric

pressure

Solubility
Soluble in common organic solvents like

dichloromethane, chloroform, and ethyl acetate.

Synthetic Methodologies
Several synthetic routes to 2-formylbenzonitrile and its derivatives have been developed. The

choice of method often depends on the desired substitution pattern on the aromatic ring,

scalability, and the avoidance of hazardous reagents. Below are detailed protocols for two

common synthetic approaches.

Formylation of Benzonitrile Derivatives
A direct approach to synthesizing substituted 2-formylbenzonitriles involves the introduction of

a formyl group onto a benzonitrile precursor. A modern example is the three-step synthesis of

2-fluoro-5-formylbenzonitrile from 2-fluorobenzonitrile.

Experimental Protocol: Three-Step Synthesis of 2-Fluoro-5-formylbenzonitrile

This process involves chloromethylation, hydrolysis, and subsequent oxidation.

Step 1: Chloromethylation of 2-fluorobenzonitrile
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To a solution of 2-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid, add

paraformaldehyde (1.5 eq) and sodium chloride (1.2 eq).

Stir the mixture at room temperature for 24-48 hours.

Pour the reaction mixture onto crushed ice and extract with dichloromethane.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude chloromethylated intermediate.

Step 2: Hydrolysis of the Chloromethyl Intermediate

Dissolve the crude intermediate from Step 1 in a suitable solvent such as dioxane.

Add an aqueous solution of sodium carbonate (2.0 eq).

Heat the mixture to reflux for 2-4 hours.

Cool the reaction mixture, and extract with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate to give the crude hydroxymethyl intermediate.

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile

Dissolve the crude hydroxymethyl intermediate in dichloromethane.

Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature.

Stir the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

Filter the reaction mixture through a pad of celite and wash with dichloromethane.

Concentrate the filtrate and purify the residue by column chromatography on silica gel to

afford 2-fluoro-5-formylbenzonitrile.

Quantitative Data Summary for the Three-Step Synthesis
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Step
Key
Reagents

Solvent
Temperatur
e

Time
Typical
Yield

1.

Chloromethyl

ation

2-

fluorobenzoni

trile,

paraformalde

hyde, NaCl,

H₂SO₄

H₂SO₄ Room Temp. 24-48 h 70-80%

2. Hydrolysis

Chloromethyl

intermediate,

Na₂CO₃

Dioxane/Wat

er
Reflux 2-4 h 85-95%

3. Oxidation

Hydroxymeth

yl

intermediate,

PCC

Dichlorometh

ane
Room Temp. 2-4 h 75-85%

Experimental Workflow: Three-Step Synthesis of 2-Fluoro-5-formylbenzonitrile
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Caption: Workflow for the three-step synthesis of 2-fluoro-5-formylbenzonitrile.
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Cyanation of Bromobenzaldehyde Derivatives
Another common strategy is the cyanation of a bromo-substituted benzaldehyde. This is a

direct method to introduce the nitrile group.

Experimental Protocol: Cyanation of 3-bromo-4-fluorobenzaldehyde

To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a high-boiling polar aprotic solvent

such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add copper(I)

cyanide (1.1 eq).

Heat the reaction mixture to 150-170 °C and stir for 12-24 hours.

Monitor the reaction progress by TLC or HPLC.

After completion, cool the reaction mixture to room temperature.

Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to

decompose the copper cyanide complex.

Extract the product with a suitable organic solvent like ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield 2-fluoro-5-

formylbenzonitrile.

Quantitative Data Summary for the Cyanation Reaction

Starting
Material

Reagent Solvent
Temperatur
e

Time
Typical
Yield

3-bromo-4-

fluorobenzald

ehyde

CuCN DMF or NMP 150-170 °C 12-24 h 60-75%

Reaction Scheme: Cyanation of 3-bromo-4-fluorobenzaldehyde
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Caption: Cyanation of 3-bromo-4-fluorobenzaldehyde to yield 2-fluoro-5-formylbenzonitrile.

Applications in Drug Discovery and Development
2-Formylbenzonitrile is a versatile precursor for a wide range of heterocyclic compounds with

significant biological activities. Its primary role in drug development is as a starting material for

the synthesis of complex molecules, particularly isoindolinones.

Synthesis of Isoindolinones
A prominent application of 2-formylbenzonitrile is in the synthesis of 3-substituted

isoindolinones. These scaffolds are present in a variety of natural products and synthetic

compounds with diverse pharmacological properties. The reaction typically proceeds via a

cascade mechanism where a nucleophile adds to the aldehyde, followed by an intramolecular

cyclization involving the nitrile group.

Signaling Pathway Implication: PARP Inhibition

A notable example of a drug synthesized from a 2-formylbenzonitrile derivative is Olaparib, a

potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The synthesis of

the core isoindolinone structure of Olaparib relies on intermediates derived from 2-fluoro-5-

formylbenzonitrile. PARP enzymes are crucial for DNA repair, and their inhibition can lead to

synthetic lethality in cancer cells with specific DNA repair defects (e.g., BRCA mutations).

Logical Relationship: From 2-Formylbenzonitrile to PARP Inhibition
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Caption: The role of 2-formylbenzonitrile derivatives in the synthesis of PARP inhibitors like

Olaparib.

Other Biological Activities of Derived Compounds
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Derivatives of 2-formylbenzonitrile have been used to synthesize compounds with a range of

other biological activities, including:

Carbonic Anhydrase Inhibitors: Certain isoindolinone derivatives have shown potent

inhibition of carbonic anhydrase isozymes.

Antioxidant and Antimicrobial Agents: Some synthesized compounds exhibit significant

antioxidant and antimicrobial properties.

Conclusion
2-Formylbenzonitrile stands as a testament to the power of bifunctional reagents in modern

organic synthesis. While its early history is not prominently documented, its contemporary

importance is undeniable. The ability to readily access complex heterocyclic structures,

particularly the medicinally relevant isoindolinone scaffold, has solidified its place as a key

building block for researchers in academia and the pharmaceutical industry. The detailed

synthetic protocols and an understanding of its applications provided in this guide aim to

facilitate further innovation and discovery in the development of novel therapeutics and

functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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